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Introduction

Bismuth telluride (BizTes) and its alloys are the primary materials for thermoelectric
applications near room temperature, including Peltier coolers.[1][2] Peltier microcoolers are
solid-state heat pumps that offer precise temperature control, making them invaluable for a
range of applications, from stabilizing laser diodes in electronic devices to managing
temperatures in lab-on-a-chip systems and PCR thermocyclers for diagnostics and drug
development.[3][4][5] Their compact size, reliability, and absence of moving parts are
significant advantages over traditional cooling methods.[5][6]

This document provides detailed protocols and data for the fabrication of Peltier microcoolers
using bismuth telluride-based thin films, focusing on techniques relevant to microfabrication.

Thermoelectric Properties of Bismuth Telluride

The performance of a thermoelectric material is quantified by the dimensionless figure of merit,
ZT. Bismuth telluride's high ZT around room temperature is attributed to its high Seebeck
coefficient, high electrical conductivity, and low thermal conductivity.[1][7] N-type materials are
typically Bi=Tes alloyed with bismuth selenide (Bi=Ses), while p-type materials are alloys of
Bi2Tes with antimony telluride (Sb2Tes).[1]
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Table 1: Thermoelectric Properties of Bismuth Telluride-
Based Materials
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Fabrication of Peltier Microcoolers
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The fabrication of thin-film Peltier microcoolers involves several key microfabrication steps:
deposition of thermoelectric thin films, photolithography for patterning, and subsequent
processing to create the p-n junctions that form the cooling elements.

Thin Film Deposition

Several techniques are used for depositing Bi=Tes and Sbh2Tes thin films, including sputtering,
thermal co-evaporation, and flash evaporation.[10][14][15] Magnetron sputtering is a favored
method due to its high deposition efficiency and scalability.[9][16]

Experimental Protocol 1: RF Magnetron Sputtering of
Bi2Tes and Sh2Tes Thin Films[9][11][16]

e Substrate Preparation:

[¢]

Begin with silicon wafers with a thermally grown silicon dioxide layer for electrical
insulation or polyimide substrates.[17]

o

Clean the substrates by ultrasonically cleaning in methanol, acetone, ethanol, and
deionized water for 10 minutes each.[16]

[¢]

Dry the substrates with nitrogen gas and then on a hot plate.[16]

o

Treat the substrates with UV ozone for 10 minutes to remove any organic residues.[16]

e Sputtering Deposition:

o Load the cleaned substrates into the sputtering chamber.

o

Evacuate the chamber to a base pressure of approximately 2 x 10~> Torr.[9][16]

o

Use high-purity (99.999%) Bi2Tes and SbzTes targets.[11]

o

Introduce Argon (Ar) as the sputtering gas.

[¢]

Perform a pre-sputtering step to clean the target surface.[9]
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o Set the deposition parameters as outlined in Table 2. The substrate can be heated to
improve film crystallinity.[11][14]

Table 2: Example Sputtering Parameters for
Thermoelectric Thin Films

p-type
Parameter n-type (BizTes) (SbzTes/Bio.sSbi1.sTe Reference
3)
RF Power 75W 30w [9][16]
RF Power (alternative) 150 W 150 W [11]
Argon Flow Rate 4 sccm 4 sccm [9][16]
Sputtering Pressure 2 x 10-5 Torr 2 x 10-5 Torr [9][16]
Sputtering Pressure
) 6 x 10=3 mbar 6 x 10=3 mbar [11]
(alternative)
Substrate ) )
Ambient or 250°C Ambient or 250°C [O][11][16]
Temperature
Deposition Time 60 min 60 min [9][16]

e Post-Deposition Annealing:

o After deposition, the films can be annealed to improve their thermoelectric properties.[10]
[11]

o For example, anneal in a rapid annealing furnace at 300°C for 1 hour.[11]

Patterning of Thermoelectric Elements

Photolithography is used to define the individual p-type and n-type legs of the microcooler.[18]
[19] A lift-off process is a common method for patterning the deposited thin films.[20][21]

Experimental Protocol 2: Photolithography and Lift-Off
for Patterning[20][21][23]
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Photoresist Coating:

o Apply a layer of photoresist to the substrate using a spin coater. The thickness of the
photoresist should be greater than the thickness of the film to be deposited.

o Perform a soft bake to remove the solvent from the photoresist.

Exposure:
o Place a photomask with the desired pattern over the photoresist-coated substrate.

o Expose the substrate to UV light. For a positive photoresist, the exposed areas will
become soluble.[19]

Development:

o Immerse the substrate in a developer solution to remove the soluble photoresist, revealing
the pattern.

o Perform a hard bake to increase the durability of the remaining photoresist.

Thin Film Deposition:

o Deposit the thermoelectric material (e.qg., via sputtering as described in Protocol 1) over
the patterned photoresist.

Lift-Off:

o Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining photoresist.

o Ultrasonic agitation can be used to aid the removal of the photoresist and the overlying
metal film, leaving only the desired pattern on the substrate.

Alternatively, the thermoelectric film can be deposited first, followed by photolithography and
wet or dry etching to define the patterns.[11][22]

Experimental Workflow for Microcooler Fabrication

The following diagram illustrates the key steps in fabricating a thin-film Peltier microcooler.
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Caption: Workflow for fabricating p-n legs of a Peltier microcooler.
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Characterization of Thermoelectric Films and
Devices

Accurate characterization of the thermoelectric properties of the fabricated thin films is crucial
for evaluating the performance of the microcooler.

Experimental Protocol 3: Thin Film Characterization[25]
[26][27]

» Seebeck Coefficient (S):

o

Create a temperature gradient across the thin film.

[¢]

Measure the resulting voltage.

o

The Seebeck coefficient is the ratio of the induced voltage to the temperature difference.

[e]

Specialized setups with "hot" and "cold" probes are often used for thin-film measurements.
[23]

» Electrical Conductivity (0):

o Use a four-point probe or van der Pauw method for in-plane electrical conductivity
measurements.[24] This minimizes the influence of contact resistance.

e Thermal Conductivity (K):

o The 3w method is a common technique for measuring the cross-plane thermal
conductivity of thin films.[10]

o Figure of Merit (ZT):

o The ZT can be calculated from the measured values of S, g, and K using the formula ZT =
(S20/k)T, where T is the absolute temperature.

o Alternatively, the transient Harman method can be used to directly measure the cross-
plane ZT of a thin film.[24][25]
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Device Performance Characterization

The primary performance metric for a Peltier cooler is the maximum cooling temperature
difference (AT_max) it can achieve.

Table 3: Performance of Bismuth Telluride-Based
Microcoolers

Max. Cooling

] Hot Side

Device Number of Temp.
. . Temperature . Reference
Dimensions Couples Difference
(T_h) [K]
(AT_max) [K]

2 X 2 mm2 18 298 69.6 [12][13]
2 X 2 mm?2 18 323 79.3 [12][13]
2 X 2 mm?2 18 348 89.3 [12][13]

Applications in Research and Drug Development

The ability of Peltier microcoolers to provide precise and rapid temperature control is highly
beneficial in various life science applications.

PCR and DNA Amplification: Peltier modules are used in thermocyclers to rapidly heat and
cool samples for polymerase chain reactions.[3][4]

e Lab-on-a-Chip and Microfluidics: Integrated microcoolers can control local temperatures for
reactions, cell manipulation, and analysis on a microfluidic chip.[3][4]

o Sample Preservation: They can be used in portable devices for the temperature-controlled
transport and storage of sensitive biological samples, vaccines, and drugs.[6][26]

» High-Precision Instrumentation: Cooling of image sensors in scientific cameras and
detectors to reduce thermal noise and improve signal quality.[4]

Logical Relationship for Application in PCR

The following diagram shows the logical relationship of a Peltier cooler in a PCR application.
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Caption: Role of a Peltier cooler in a PCR thermal cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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